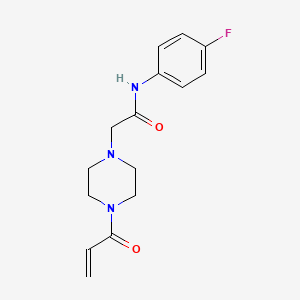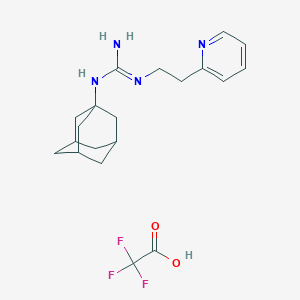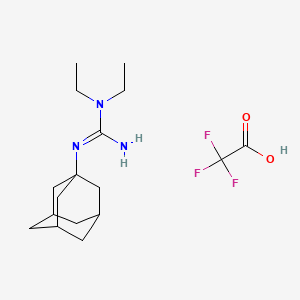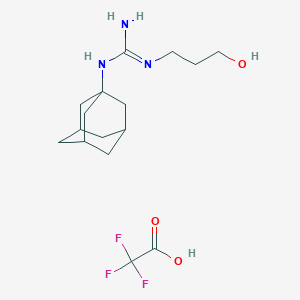
1-(1-Adamantyl)-2-(2-methoxyethyl)guanidine;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Adamantyl)-2-(2-methoxyethyl)guanidine;2,2,2-trifluoroacetic acid, commonly known as A-867744, is a novel compound that has been developed for scientific research purposes. It is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, which is primarily expressed in sensory neurons. A-867744 has shown promising results in preclinical studies for the treatment of chronic pain, and its mechanism of action has been extensively studied.
Mécanisme D'action
A-867744 selectively inhibits the Nav1.7 channel, which plays a crucial role in the transmission of pain signals. Nav1.7 is primarily expressed in sensory neurons, where it is involved in the generation and propagation of action potentials. By blocking Nav1.7, A-867744 reduces the excitability of sensory neurons, thereby reducing the transmission of pain signals to the brain.
Biochemical and Physiological Effects:
A-867744 has been found to be highly selective for Nav1.7, with minimal activity against other sodium channels. It has also been shown to be highly potent, with an IC50 value of 8 nM. A-867744 has been found to be effective in reducing pain in animal models of inflammatory and neuropathic pain, with no significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
A-867744 has several advantages for lab experiments, including its high potency and selectivity for Nav1.7. However, it also has limitations, such as its limited solubility in aqueous solutions, which can make it challenging to use in some experiments.
Orientations Futures
There are several future directions for the research on A-867744. One potential direction is to investigate its efficacy in human clinical trials for the treatment of chronic pain. Another direction is to explore its potential use in the treatment of other conditions, such as epilepsy, where Nav1.7 has been implicated. Additionally, further research is needed to understand the long-term effects of A-867744 and its potential for drug interactions.
In conclusion, A-867744 is a novel compound that has shown promising results in preclinical studies for the treatment of chronic pain. Its mechanism of action has been extensively studied, and it has been found to be highly selective and potent. While it has several advantages for lab experiments, further research is needed to understand its potential for clinical use and long-term effects.
Méthodes De Synthèse
The synthesis of A-867744 involves several steps, starting from commercially available starting materials. The key intermediate in the synthesis is 1-(1-adamantyl)guanidine, which is reacted with 2-(2-methoxyethyl) trifluoroacetate to obtain A-867744. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
A-867744 has been primarily investigated for its potential use in the treatment of chronic pain. Chronic pain is a significant medical problem that affects millions of people worldwide and is often difficult to manage with currently available treatments. A-867744 has shown promising results in preclinical studies, where it has been found to be effective in reducing pain in animal models of inflammatory and neuropathic pain.
Propriétés
IUPAC Name |
1-(1-adamantyl)-2-(2-methoxyethyl)guanidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O.C2HF3O2/c1-18-3-2-16-13(15)17-14-7-10-4-11(8-14)6-12(5-10)9-14;3-2(4,5)1(6)7/h10-12H,2-9H2,1H3,(H3,15,16,17);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLDDNDNZCZWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN=C(N)NC12CC3CC(C1)CC(C3)C2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-But-3-ynyldiazirin-3-yl)-1-[2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7359236.png)
![3-ethyl-N-[2-hydroxy-3-[(2-methoxy-3-methylpentanoyl)-methylamino]propyl]pentanamide](/img/structure/B7359244.png)
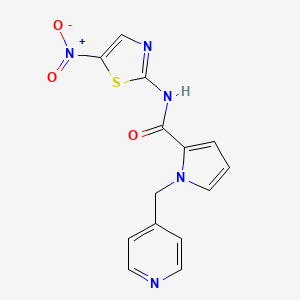
![3-(3-but-3-ynyldiazirin-3-yl)-N-(7-phenylmethoxy-1,4-dioxaspiro[4.5]decan-8-yl)propanamide](/img/structure/B7359259.png)
![tert-butyl 4-[5-[1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]piperidin-3-yl]-1H-pyrazol-3-yl]piperazine-1-carboxylate](/img/structure/B7359267.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloroacetamide](/img/structure/B7359278.png)
![1-[4-(2-Oxo-2-piperidin-1-ylethyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359280.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359284.png)
